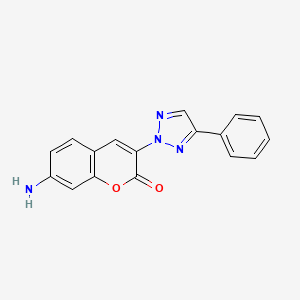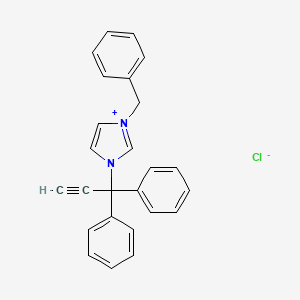![molecular formula C23H30O4 B8042799 2-[4-[Cyclohexyl-[4-(2-hydroxyethoxy)phenyl]methyl]phenoxy]ethanol](/img/structure/B8042799.png)
2-[4-[Cyclohexyl-[4-(2-hydroxyethoxy)phenyl]methyl]phenoxy]ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
. This compound is characterized by its complex structure, which includes a cyclohexyl group, a phenyl group, and an ethoxy group, making it a versatile molecule for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-[Cyclohexyl-[4-(2-hydroxyethoxy)phenyl]methyl]phenoxy]ethanol typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes the following steps:
Formation of the Cyclohexyl Group: This step involves the cyclohexylation of a suitable precursor.
Attachment of the Phenyl Group: The phenyl group is introduced through a Friedel-Crafts alkylation reaction.
Introduction of the Ethoxy Group: The ethoxy group is added via an etherification reaction.
Final Assembly: The final compound is assembled through a series of condensation and reduction reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature Control: Maintaining optimal temperatures to ensure efficient reactions.
Purification: Employing techniques such as distillation, crystallization, and chromatography to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-[4-[Cyclohexyl-[4-(2-hydroxyethoxy)phenyl]methyl]phenoxy]ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkyl halides.
Major Products
Oxidation Products: Ketones, aldehydes.
Reduction Products: Alcohols, alkanes.
Substitution Products: Halogenated compounds, alkylated compounds.
Aplicaciones Científicas De Investigación
2-[4-[Cyclohexyl-[4-(2-hydroxyethoxy)phenyl]methyl]phenoxy]ethanol has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of polymers, coatings, and other industrial materials.
Mecanismo De Acción
The mechanism of action of 2-[4-[Cyclohexyl-[4-(2-hydroxyethoxy)phenyl]methyl]phenoxy]ethanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Receptors: Interacting with cellular receptors to modulate biological responses.
Enzyme Inhibition: Inhibiting specific enzymes involved in metabolic pathways.
Signal Transduction: Affecting signal transduction pathways to alter cellular functions.
Comparación Con Compuestos Similares
Similar Compounds
- 2-[4-[Cyclohexyl-[4-(2-hydroxyethoxy)phenyl]methyl]phenoxy]methanol
- 2-[4-[Cyclohexyl-[4-(2-hydroxyethoxy)phenyl]methyl]phenoxy]propane
Uniqueness
2-[4-[Cyclohexyl-[4-(2-hydroxyethoxy)phenyl]methyl]phenoxy]ethanol is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of cyclohexyl, phenyl, and ethoxy groups makes it particularly versatile for various applications, setting it apart from similar compounds.
Propiedades
IUPAC Name |
2-[4-[cyclohexyl-[4-(2-hydroxyethoxy)phenyl]methyl]phenoxy]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30O4/c24-14-16-26-21-10-6-19(7-11-21)23(18-4-2-1-3-5-18)20-8-12-22(13-9-20)27-17-15-25/h6-13,18,23-25H,1-5,14-17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOBYNNDGISSLNZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(C2=CC=C(C=C2)OCCO)C3=CC=C(C=C3)OCCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-N,4-N-bis[4-(hydroxymethyl)phenyl]benzene-1,4-dicarboxamide](/img/structure/B8042740.png)


![7-(4,5-Dichloroimidazol-2-ylidene)-1,4-diazabicyclo[2.2.1]heptane-2,3-dione](/img/structure/B8042779.png)
![N-[3-(4-benzamidophenoxy)propyl]benzamide](/img/structure/B8042786.png)
![ethyl N-[(2-amino-4-bromobenzoyl)amino]carbamate](/img/structure/B8042790.png)
![(E)-3-[3-methoxy-4-[(4-methoxyphenyl)methoxy]phenyl]-1-piperidin-1-ylprop-2-en-1-one](/img/structure/B8042796.png)
![2-[[4-[2-[4-(Tert-butylamino)cyclohexyl]propan-2-yl]cyclohexyl]amino]-2-methylpropanenitrile](/img/structure/B8042813.png)



